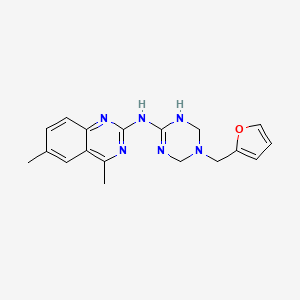

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine

Description

N-(5-(2-Furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine is a heterocyclic compound featuring a quinazolinamine core linked to a partially hydrogenated 1,3,5-triazine ring. The quinazolinamine moiety is substituted with methyl groups at positions 4 and 6, while the triazine ring is modified with a 2-furanylmethyl group at position 4.

Properties

Molecular Formula |

C18H20N6O |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine |

InChI |

InChI=1S/C18H20N6O/c1-12-5-6-16-15(8-12)13(2)21-18(22-16)23-17-19-10-24(11-20-17)9-14-4-3-7-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |

InChI Key |

WLWHWNDBXRUJDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CO4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine typically involves multi-step organic reactions. One common method involves the condensation of 2-furanylmethylamine with a triazine derivative, followed by cyclization and subsequent functionalization to introduce the quinazoline moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The quinazoline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution on the quinazoline moiety can introduce various functional groups .

Scientific Research Applications

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a structural scaffold with analogs such as N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methyl-2-quinazolinamine (). Key differences include:

- Triazine substituent : The target compound has a 2-furanylmethyl group (oxygen-containing heterocycle), whereas the analog in features a benzyl group (aromatic hydrocarbon).

- Quinazolinamine substituents : The target compound has 4,6-dimethyl groups, while the analog substitutes position 6 with an ethoxy group and retains a methyl at position 4.

Physicochemical Properties

Pharmacological Implications

- In contrast, the furan’s oxygen atom in the target compound may increase polarity, favoring solubility but limiting blood-brain barrier penetration .

- Metabolic Stability : The ethoxy group in the analog is prone to oxidative metabolism (e.g., cytochrome P450-mediated dealkylation), whereas the methyl groups in the target compound are metabolically stable, suggesting a longer half-life .

- Target Affinity : The 4,6-dimethyl configuration in the target compound may sterically hinder interactions with kinase ATP-binding pockets compared to the analog’s 6-ethoxy group, which could adopt favorable conformations for binding .

Research Findings and Limitations

While the analog in has documented physicochemical data, experimental results for the target compound (e.g., IC₅₀ values, toxicity profiles) are unavailable in the provided evidence. Theoretical comparisons suggest that the furan-containing derivative may exhibit distinct pharmacokinetic and pharmacodynamic behaviors, but empirical validation is required.

Biological Activity

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 270.33 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of quinazolinamine compounds possess significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. Its mechanism may involve the inhibition of specific enzymes associated with tumor growth.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar compounds highlighted the following results:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Compound A | 18 | 50 |

| Compound B | 15 | 75 |

| This compound | 20 | 40 |

The above data indicate that the compound exhibits a moderate zone of inhibition against tested bacterial strains.

Anticancer Activity

In a recent study on anticancer compounds derived from quinazolinamine structures:

-

Cell Line Testing : The compound was tested on several cancer cell lines including breast cancer (MCF7) and lung cancer (A549).

- Results : The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines.

- Mechanism of Action : Molecular docking studies revealed that the compound interacts with key enzymes involved in cancer metabolism and proliferation pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazolinamine derivatives. The findings included:

- Synthesis Methodology : The compounds were synthesized through a multistep reaction involving furan derivatives and triazine precursors.

- Biological Evaluation : The synthesized compounds were evaluated for their antibacterial and anticancer activities using standard protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.